molecular formula C13H20BrNO2Si B8121825 2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate

2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate

Cat. No. B8121825
M. Wt: 330.29 g/mol
InChI Key: QXOCDZBDNXCRFA-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 4-bromobenzylcarbamate is a useful research compound. Its molecular formula is C13H20BrNO2Si and its molecular weight is 330.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Deprotection in Peptide Synthesis : Trimethylsilyl bromide in trifluoroacetic acid effectively deprotects benzyl-type protecting groups in peptide synthesis. This reaction is accelerated by thioanisole, making it a valuable method in the field of peptide chemistry (Fujii et al., 1987).

  • Catalytic Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate is a promising nitrogen source for this process, leading to enantiomerically enriched TeoC protected aminoalcohols with high yields (Reddy et al., 1998).

  • Silylation in Organic Synthesis : Trimethylsilyl N-monoalkyl- and N, N-dialkyl-carbamates, which can be produced in high yields, are used for the silylation of alcohols, phenols, and carboxylic acids, showing potential in various organic synthesis applications (Knausz et al., 1983).

  • Diketopiperazine Suppression in Peptide Synthesis : Substituted 2-(trimethylsilyl)ethyl esters are used to significantly reduce diketopiperazine formation, with these esters being deprotected by fluoride-induced cleavage under mild conditions (Borsuk et al., 2004).

  • Organosulfur Transformations : 2-(Trimethylsilyl)ethyl sulfur compounds have demonstrated good synthesis and interconversion properties, which could be useful in organosulfur chemistry (Schwan et al., 1994).

  • Pyrazole Synthesis : An efficient method for synthesizing 2-diazo-2-(trimethylsilyl)ethanols has been developed, which is applicable in the synthesis of di- and trisubstituted pyrazoles via cycloaddition reactions with ethyl propiolate (Hari et al., 2007).

properties

IUPAC Name

2-trimethylsilylethyl N-[(4-bromophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2Si/c1-18(2,3)9-8-17-13(16)15-10-11-4-6-12(14)7-5-11/h4-7H,8-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOCDZBDNXCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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